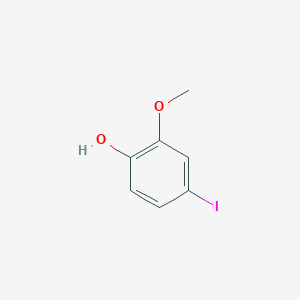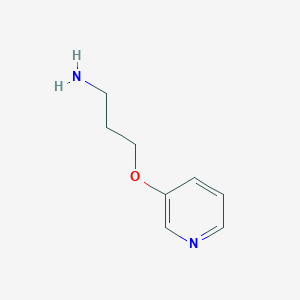
3-(Pyridin-3-yloxy)propan-1-amine
説明
3-(Pyridin-3-yloxy)propan-1-amine is a research chemical used for various organic synthesis transformations .
Molecular Structure Analysis
The molecular weight of 3-(Pyridin-3-yloxy)propan-1-amine is 152.2 . Its IUPAC name is 3-(3-pyridinyloxy)-1-propanamine and its InChI key is YMKBFDMRGWLFIS-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Pyridin-3-yloxy)propan-1-amine are not available, it’s known that this compound is used in various organic synthesis transformations .It is a liquid at room temperature and should be stored at -20°C .
科学的研究の応用
Synthesis and Coordination Chemistry
The synthesis and characterization of compounds similar to "3-(Pyridin-3-yloxy)propan-1-amine" have been explored, focusing on their ability to form complexes with metal ions. For instance, new Schiff base complexes derived from the condensation of asymmetrical tripodal amines, including derivatives of pyridin-3-yloxypropan-1-amine, have been synthesized and characterized. These complexes, particularly with Zn(II), have been studied for their crystal structures and spectroscopic properties, highlighting their potential in the development of coordination compounds and materials with specific optical and electronic characteristics (Rezaeivala, 2017).
Catalysis
Compounds structurally related to "3-(Pyridin-3-yloxy)propan-1-amine" have shown potential as ligands in catalysis. For example, unsymmetrical tripodal amines containing pyridine arms have been utilized in coordination chemistry with zinc(II), leading to theoretical and experimental studies on their reactivity and potential applications in catalysis (Keypour et al., 2018). These studies demonstrate the versatility of such compounds in forming complexes that can catalyze various chemical reactions, including those of industrial relevance.
Safety And Hazards
特性
IUPAC Name |
3-pyridin-3-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBFDMRGWLFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436847 | |
| Record name | 3-(3-Pyridyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yloxy)propan-1-amine | |
CAS RN |
112086-55-2 | |
| Record name | 3-(3-Pyridyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


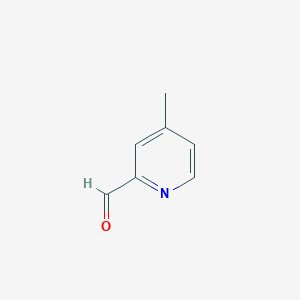

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)


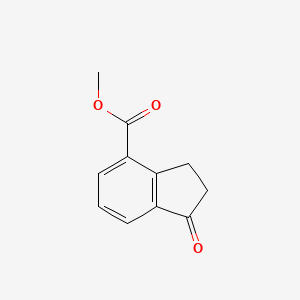
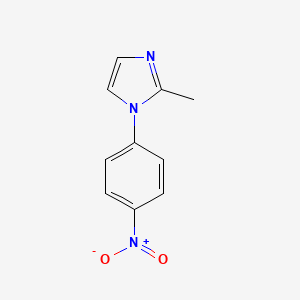
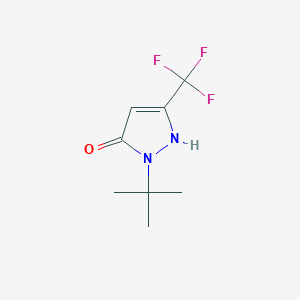

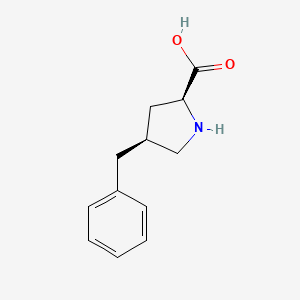

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)
